molecular formula C6H9BN2O4 B11908406 (4,6-Dimethoxypyrimidin-2-yl)boronic acid

(4,6-Dimethoxypyrimidin-2-yl)boronic acid

Cat. No.: B11908406
M. Wt: 183.96 g/mol
InChI Key: XTDVKQVRXWIJMH-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-2-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a boronic acid group at position 2. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyrimidin-2-yl)boronic acid typically involves the borylation of a halogenated pyrimidine precursor. One common method is the reaction of 4,6-dimethoxypyrimidine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyrimidin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxypyrimidin-5-yl)boronic acid
  • (2,6-Dimethoxypyrimidin-5-yl)boronic acid
  • 2,4-Dimethoxypyrimidine-5-boronic acid

Uniqueness

(4,6-Dimethoxypyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups at positions 4 and 6 can also affect the electronic properties of the compound, making it distinct from other boronic acids with different substitution patterns .

Properties

Molecular Formula

C6H9BN2O4

Molecular Weight

183.96 g/mol

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)boronic acid

InChI

InChI=1S/C6H9BN2O4/c1-12-4-3-5(13-2)9-6(8-4)7(10)11/h3,10-11H,1-2H3

InChI Key

XTDVKQVRXWIJMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=CC(=N1)OC)OC)(O)O

Origin of Product

United States

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